molecular formula C7H4ClF3N2O2 B108376 5-Chloro-2-nitro-4-(trifluoromethyl)aniline CAS No. 35375-74-7

5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B108376
Key on ui cas rn: 35375-74-7
M. Wt: 240.57 g/mol
InChI Key: AAMCWLIPRMIPBN-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

Under argon atmosphere, a suspension of potassium tert-butanolate (71.6 g, 625 mmol) in DMSO (150 mL) was placed in a 1.5 L flask, fitted with a mechanical stirrer. Then diethyl malonate (97.9 mL, 625 mmol) was added drop wise at 20-30° C. under ice bath cooling. To the thick white suspension was the added solid commercially available 5-chloro-2-nitro-4-trifluoromethyl-phenylamine [CAS-No. 35375-74-7] (60.14 g, 250 mmol) in one portion, the mixture was diluted with DMSO (100 mL) and the red solution warmed up to 60° C. and stirred for 20 h at 60° C. The mixture was cooled to 23° C. and a solution of potassium hydroxide (85%, 65.24 g, 1 mol) in water (100 mL) was added drop wise. The mixture was then heated to 100° C. and stirred for further 4 h. The mixture was cooled to 23° C., diluted with water (ca. 1000 mL), acidified with 37% HCl 3 to pH 3, and extracted three times with tert-butyl methyl ether (TBME) The organic layers were washed with brine, dried over MgSO4 and evaporated to give a brown solid, which was triturated with hot heptane, filtered off and washed with heptane to give the title compound as a brown solid (50.0 g, 91%), which was used without further purification. MS (ISN) 218.9 [M-H].
Quantity
71.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
97.9 mL
Type
reactant
Reaction Step Two
Quantity
60.14 g
Type
reactant
Reaction Step Three
Quantity
65.24 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
1000 mL
Type
solvent
Reaction Step Seven
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([O-])(C)(C)C.[K+].C(OCC)(=O)CC(OCC)=O.Cl[C:19]1[C:20]([C:29]([F:32])([F:31])[F:30])=[CH:21][C:22]([N+:26]([O-:28])=[O:27])=[C:23]([NH2:25])[CH:24]=1.[OH-].[K+].Cl>CS(C)=O.O>[CH3:1][C:19]1[C:20]([C:29]([F:32])([F:31])[F:30])=[CH:21][C:22]([N+:26]([O-:28])=[O:27])=[C:23]([NH2:25])[CH:24]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
71.6 g
Type
reactant
Smiles
C(C)(C)(C)[O-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
97.9 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
60.14 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)N)[N+](=O)[O-])C(F)(F)F
Step Four
Name
Quantity
65.24 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Seven
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 20 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 1.5 L flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 23° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 100° C.
STIRRING
Type
STIRRING
Details
stirred for further 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 23° C.
EXTRACTION
Type
EXTRACTION
Details
extracted three times with tert-butyl methyl ether (TBME) The organic layers
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with hot heptane
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with heptane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC=1C(=CC(=C(C1)N)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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